molecular formula C44H36N2 B1592682 4,4'-Bis(2-(9-ethyl-9H-carbazol-3-yl)vinyl)-1,1'-biphenyl CAS No. 475480-90-1

4,4'-Bis(2-(9-ethyl-9H-carbazol-3-yl)vinyl)-1,1'-biphenyl

Cat. No. B1592682
CAS RN: 475480-90-1
M. Wt: 592.8 g/mol
InChI Key: RAPHUPWIHDYTKU-WXUKJITCSA-N
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Description

The molecule “4,4’-Bis(2-(9-ethyl-9H-carbazol-3-yl)vinyl)-1,1’-biphenyl” is a complex organic compound. It contains two carbazole units, which are aromatic heterocyclic organic compounds. The carbazole units are connected by a vinyl group to a biphenyl core .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, carbazole derivatives are often synthesized through electropolymerization . Additionally, Suzuki cross-coupling reactions are commonly used in the synthesis of biphenyl compounds .


Molecular Structure Analysis

The molecule likely has a conjugated system due to the alternating single and double bonds in the vinyl and biphenyl groups. This could give the molecule interesting optical and electronic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and substituents. Carbazole derivatives often have good thermal stability and optoelectronic properties .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, carbazole derivatives are often used in organic photovoltaics, where they can help to absorb light and generate charge carriers .

Future Directions

Carbazole and biphenyl derivatives are areas of active research due to their potential applications in organic electronics . Future work could explore the properties of this specific compound and its potential uses.

properties

IUPAC Name

9-ethyl-3-[(E)-2-[4-[4-[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]phenyl]phenyl]ethenyl]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H36N2/c1-3-45-41-11-7-5-9-37(41)39-29-33(21-27-43(39)45)15-13-31-17-23-35(24-18-31)36-25-19-32(20-26-36)14-16-34-22-28-44-40(30-34)38-10-6-8-12-42(38)46(44)4-2/h5-30H,3-4H2,1-2H3/b15-13+,16-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPHUPWIHDYTKU-WXUKJITCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=CC3=CC=C(C=C3)C4=CC=C(C=C4)C=CC5=CC6=C(C=C5)N(C7=CC=CC=C76)CC)C8=CC=CC=C81
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC=CC=C2C3=C1C=CC(=C3)/C=C/C4=CC=C(C=C4)C5=CC=C(C=C5)/C=C/C6=CC7=C(N(C8=CC=CC=C78)CC)C=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H36N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626230
Record name 3,3'-{[1,1'-Biphenyl]-4,4'-diyldi[(E)ethene-2,1-diyl]}bis(9-ethyl-9H-carbazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Bis(2-(9-ethyl-9H-carbazol-3-yl)vinyl)-1,1'-biphenyl

CAS RN

475480-90-1
Record name 3,3'-{[1,1'-Biphenyl]-4,4'-diyldi[(E)ethene-2,1-diyl]}bis(9-ethyl-9H-carbazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of BCzVBi?

A1: The molecular formula of BCzVBi is C40H30N2, and its molecular weight is 546.69 g/mol.

Q2: What spectroscopic data is available for BCzVBi?

A2: Several studies provide spectroscopic data for BCzVBi. Information on its UV-Vis absorption and photoluminescence (PL) spectra is readily available. For instance, researchers observed that the PL spectrum of DNBN shows a better overlap with the UV-Vis absorption spectrum of BCzVBi compared to the PL spectrum of MADN. [] This overlap suggests efficient energy transfer from DNBN to BCzVBi.

Q3: What is the energy bandgap of BCzVBi?

A3: The energy bandgap of BCzVBi is reported to be 3.0 eV. []

Q4: How does the molecular structure of BCzVBi contribute to its deep blue emission?

A4: The conjugated structure of BCzVBi, featuring alternating single and double bonds, allows for electron delocalization across the molecule. This delocalization results in a wider energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to blue light emission upon relaxation from the excited state.

Q5: What are the primary applications of BCzVBi in OLEDs?

A5: BCzVBi is primarily used as a deep-blue fluorescent dopant in the emissive layer of OLEDs. [, , , , ]

Q6: Which host materials are commonly used with BCzVBi in OLEDs?

A6: Several host materials have been investigated for use with BCzVBi, including:

  • 4′-(dinaphthalen-2-yl)-1,1′-binaphthyl (DNBN) [, ]
  • 2-methyl-9,10-di(2-naphthyl) anthracene (MADN) [, , , ]
  • 1,4-(dinaphthalen-2-yl)-naphthalene (DNN) []
  • 4,4-bis(2,2-diphenylyinyl)-1,10-biphenyl (DPVBi) [, , , , ]
  • 1,3-bis(carbazol-9-yl)benzene (mCP) [, ]

Q7: How does the choice of host material impact the performance of BCzVBi-based OLEDs?

A7: The choice of host material significantly influences the performance of BCzVBi-based OLEDs. Factors like energy level alignment, energy transfer efficiency, and charge carrier mobility of the host are crucial. For instance, DNBN, with its favorable energy level alignment and efficient energy transfer to BCzVBi, leads to enhanced device efficiency. []

Q8: What are the advantages of using BCzVBi as a blue emitter compared to other materials?

A8: BCzVBi offers several advantages as a blue emitter:

  • Deep blue emission: It enables the fabrication of deep-blue OLEDs, crucial for achieving a wider color gamut in displays. [, , ]
  • High efficiency: When paired with suitable host materials, BCzVBi can lead to highly efficient OLEDs, contributing to lower power consumption. [, , , ]
  • Good color stability: Research has shown that BCzVBi-based devices can exhibit good color stability even at high luminance levels. [, ]

Q9: What are the challenges associated with using BCzVBi in OLEDs?

A9: Despite its advantages, BCzVBi also presents some challenges:

  • Concentration quenching: At higher concentrations, BCzVBi tends to aggregate, leading to a decrease in fluorescence efficiency. []
  • Deep blue emission optimization: Achieving efficient and stable deep-blue emission with the desired CIE coordinates remains an ongoing challenge. [, ]

Q10: How does the device structure influence the performance of BCzVBi-based OLEDs?

A10: The device structure significantly impacts OLED performance. Researchers have explored various strategies to optimize BCzVBi-based devices:

  • Doped transport layers: Incorporating BCzVBi into the hole transport layer (HTL) and electron transport layer (ETL) has been shown to improve luminance and luminous efficiency by influencing charge carrier balance and exciton generation. [, ]
  • Double emission layers (D-EMLs): Utilizing D-EMLs with BCzVBi doped in both layers can broaden the recombination zone and improve charge carrier confinement, enhancing efficiency. []
  • Quantum well structures: Employing a quantum well structure in the emissive layer has demonstrated improvements in luminance and luminous efficiency. []

Q11: What is the role of aluminum nanoparticles (Al-NPs) in enhancing the luminescence efficiency of BCzVBi-based OLEDs?

A11: Inserting Al-NPs into the electron transport layer of BCzVBi-based OLEDs can enhance luminescence efficiency through the local surface plasmon polariton (LSPP) effect. [] The LSPP effect, excited in Al-NPs by the emitted light from BCzVBi, can enhance the radiative decay rate of the emitter, leading to increased efficiency.

Q12: How does the distance between Al-NPs and the BCzVBi emitting layer impact OLED performance?

A12: The distance between the Al-NPs and the BCzVBi emitting layer is crucial for optimal LSPP coupling and device performance. At very close proximity, fluorescence quenching can occur, while at larger distances, the LSPP effect weakens due to attenuated radiation from BCzVBi. [] Finding the optimal distance is key to maximizing the LSPP-enhanced efficiency.

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